Prop-2-ynyl nicotinate

Description

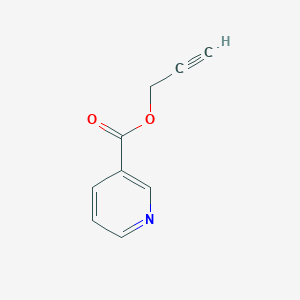

Prop-2-ynyl nicotinate (IUPAC name: prop-2-yn-1-yl pyridine-3-carboxylate) is an ester derivative of nicotinic acid (vitamin B3). It consists of a nicotinate moiety (pyridine-3-carboxylic acid) esterified with propargyl alcohol (prop-2-yn-1-ol). The molecular formula is C₉H₇NO₂, with a molecular weight of 161.16 g/mol. The propargyl group introduces a terminal alkyne functionality, which may enhance reactivity in chemical modifications (e.g., click chemistry) or alter pharmacokinetic properties compared to other nicotinate esters.

Properties

IUPAC Name |

prop-2-ynyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h1,3-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWRVCGSWRVFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381625 | |

| Record name | Prop-2-ynyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24641-06-3 | |

| Record name | Prop-2-ynyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-ynyl nicotinate can be synthesized through the esterification of nicotinic acid with propargyl alcohol. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out at room temperature and yields this compound after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve high efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The propargyl group undergoes oxidation under controlled conditions, while the pyridine ring remains inert to mild oxidizing agents.

Key Findings :

-

Acidic permanganate cleaves the alkyne to a carboxylic acid (nicotinic acid) with CO₂ release .

-

Ozonolysis produces α-diketones, which are stabilized by the electron-withdrawing pyridine ring .

Reduction Reactions

Selective reduction of the alkyne or ester group is achievable using tailored reagents.

Key Findings :

-

Lindlar catalyst selectively hydrogenates the triple bond without affecting the ester group .

-

LiAlH₄ reduces the ester to a primary alcohol, retaining the alkyne functionality .

Cycloaddition Reactions

The propargyl group participates in [3+2] cycloadditions, forming heterocyclic systems.

Key Findings :

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields triazoles with high regioselectivity .

-

Ruthenium complexes enable strained cyclobutane formations under microwave irradiation .

Nucleophilic Substitution

The ester group undergoes hydrolysis or aminolysis under basic/acidic conditions.

| Reagent/Conditions | Nucleophile | Major Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| NaOH (aqueous, reflux) | OH⁻ | Nicotinic acid + Propargyl alcohol | 95 | |

| NH₃/MeOH (0°C) | NH₃ | Nicotinamide + Propargyl alcohol | 80 |

Key Findings :

Organometallic Coupling

The propargyl group engages in cross-coupling reactions mediated by transition metals.

Key Findings :

-

Sonogashira coupling extends the alkyne chain with aryl groups .

-

Manganese-mediated reactions with aldehydes yield tertiary alcohols .

Radical Addition

The propargyl moiety participates in radical chain reactions.

Key Findings :

Scientific Research Applications

Prop-2-ynyl nicotinate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of prop-2-ynyl nicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Solubility Trends |

|---|---|---|---|---|

| This compound | C₉H₇NO₂ | 161.16 | Propargyl ester (terminal alkyne) | Likely low water solubility |

| Menthyl nicotinate | C₁₆H₂₃NO₂ | 261.36 | Menthol-derived ester | Lipophilic, low solubility |

| Cholinium nicotinate | C₁₀H₁₆N₂O₂⁺ | 196.24 (cation) | Ionic liquid (choline cation) | High water solubility |

| Ethyl nicotinate | C₈H₉NO₂ | 151.16 | Simple ethyl ester | Moderate solubility |

| Methyl nicotinate | C₇H₇NO₂ | 137.14 | Methyl ester | Moderate solubility |

| N-(Prop-2-ynyl)nicotinamide | C₉H₈N₂O | 160.17 | Propargyl amide (non-ionic) | Low water solubility |

Key Observations :

- This compound shares the propargyl group with N-(Prop-2-ynyl)nicotinamide (), but the ester linkage differentiates its reactivity and polarity.

- The ionic nature of cholinium nicotinate () enhances solubility in aqueous systems, unlike non-ionic esters like menthyl or prop-2-ynyl derivatives.

- Menthyl nicotinate () has a bulky terpene-derived alcohol, conferring lipophilicity suited for topical applications.

Key Findings :

- Cholinium nicotinate demonstrates utility in ionic-liquid-based aqueous biphasic systems (ABS) for extracting caffeine and taurine, with negligible ecological toxicity ().

- Menthyl nicotinate ’s lipophilicity makes it suitable for slow-release topical formulations ().

- This compound ’s alkyne group could enable "click chemistry" for targeted drug delivery, though this remains speculative without direct evidence.

Biological Activity

Prop-2-ynyl nicotinate is a compound with significant biological activity, primarily recognized for its interaction with nicotinic acetylcholine receptors (nAChRs). This article explores its mechanism of action, biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant research findings and data.

This compound acts as an agonist at nicotinic acetylcholine receptors. By binding to these receptors, it stimulates neuronal activity and can influence synaptic transmission. This action is similar to that of nicotine, which also targets nAChRs, leading to various physiological responses including neurotransmitter release and modulation of neuronal excitability.

Interaction with Enzymes

One of the notable biochemical interactions of this compound is its role as a reversible inhibitor of the enzyme P450 aromatase . This enzyme is crucial in the biosynthesis of estrogens from androgens, indicating potential implications in hormone-related therapies.

Cellular Effects

This compound has been shown to influence several cellular processes:

- Gene Expression : It can modulate the expression of genes involved in the biosynthesis of nicotine and related alkaloids in tobacco plants.

- Cell Signaling : The compound affects various signaling pathways that are essential for cellular metabolism and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, related compounds have demonstrated the ability to induce apoptotic cell death in A549 lung cancer cells. This suggests that this compound may share similar properties, warranting further investigation into its efficacy against various cancer cell lines.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential to combat bacterial infections, although specific mechanisms remain under investigation. This property could be leveraged in developing new antimicrobial agents .

Case Studies

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound and its derivatives can exhibit cytotoxic effects on various cancer cell lines, prompting further exploration into their structure-activity relationships .

- Pharmacological Investigations : A study investigating novel derivatives of related compounds found that modifications in structure significantly impacted biological activity, suggesting that this compound could be optimized for enhanced therapeutic effects .

Data Table: Biological Activities of this compound

Q & A

Q. What strategies ensure compliance with ethical guidelines in preclinical studies?

- Methodological Answer : Adhere to NIH ARRIVE guidelines: detail animal models (e.g., Sprague-Dawley rats), randomization methods, and blinding. Report attrition rates and statistical power calculations. Submit protocols to IACUC for approval .

Methodological and Data Management Questions

Q. How should researchers manage conflicting spectral data during structural elucidation?

Q. What are best practices for curating and sharing quantum chemical data for this compound?

Q. How can high-throughput screening (HTS) platforms accelerate this compound derivatization?

- Methodological Answer : Implement automated liquid handlers for parallel synthesis (96-well plates). Use LC-MS coupled with cheminformatics tools (KNIME, RDKit) for rapid SAR analysis. Validate hits via dose-response curves .

Q. What systematic review methodologies synthesize evidence on this compound’s mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.